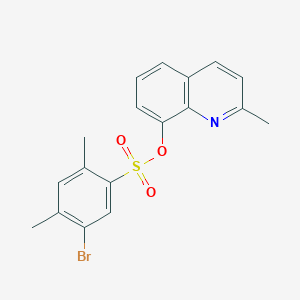

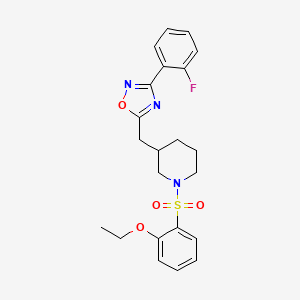

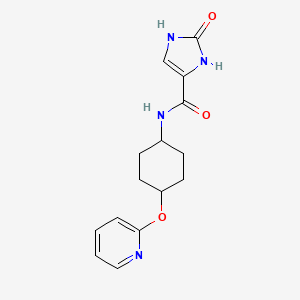

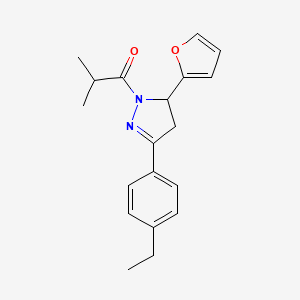

N-(4-(3-((3-bromophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a related compound, 4-(3-bromophenyl)thiazol-2-amine, involves the reaction of 1-(3-bromophenyl)ethanone with thiourea and iodine . The mixture is stirred at 110°C for 16 hours. After cooling, the reaction mixture is filtered to remove any unreacted iodine and acetophenone. The filter cake is then treated with 25% NH3.H2O to pH9-10 . The resulting solid is dissolved in ethyl acetate, washed, and dried to give the intermediate .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Research has delved into the synthesis and reactivity of furan-2-carboxamide derivatives, exploring their potential as intermediates in creating heterocyclic compounds with diverse applications. For instance, Aleksandrov and El’chaninov (2017) describe the synthesis of N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, leading to the creation of thiazole-based heterocyclic compounds via electrophilic substitution reactions, including nitration and bromination (Aleksandrov & El’chaninov, 2017). This work highlights the compound's versatility as a precursor in synthesizing complex molecules with potential pharmacological applications.

Antimicrobial Activity

The antimicrobial properties of furan-2-carboxamide derivatives have been a significant focus, with compounds exhibiting promising activity against various microorganisms. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and evaluated its antimicrobial activity, finding it effective against a range of Gram-negative and Gram-positive bacteria, as well as fungi (Cakmak et al., 2022). Such findings underscore the potential of N-(4-(3-((3-bromophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide derivatives in developing new antimicrobial agents.

Biological and Pharmacological Applications

Further research into furan-2-carboxamide derivatives has revealed their potential in pharmacological applications. Siddiqa et al. (2022) investigated the in vitro anti-bacterial activities of synthesized compounds against clinically isolated drug-resistant bacteria, showing significant efficacy, particularly against NDM-positive A. baumannii (Siddiqa et al., 2022). These studies highlight the compound's utility in addressing the challenge of antibiotic resistance.

Theoretical and Computational Studies

Computational and theoretical studies offer insights into the structural and electronic characteristics of furan-2-carboxamide derivatives. The research by Aktan, Gündüzalp, and Özmen (2017) on carboxamides and their metal complexes, including structural, physicochemical characterization, and antibacterial activities, contributes to understanding the interaction mechanisms at the molecular level (Aktan, Gündüzalp, & Özmen, 2017). Such theoretical studies are crucial for designing compounds with optimized biological activities.

Eigenschaften

IUPAC Name |

N-[4-[3-(3-bromoanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O3S/c18-11-3-1-4-12(9-11)19-15(22)7-6-13-10-25-17(20-13)21-16(23)14-5-2-8-24-14/h1-5,8-10H,6-7H2,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNPODJFKLMUFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-((3-bromophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

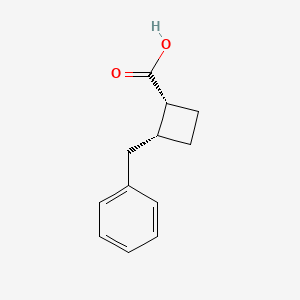

![4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2730476.png)

![N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2730478.png)